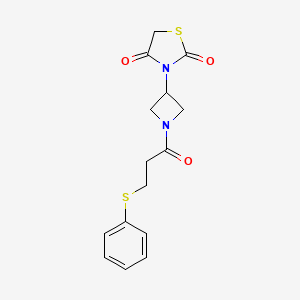

3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound with a unique structure that has attracted the attention of researchers in various fields of science. This compound features a thiazolidine-2,4-dione core, which is known for its diverse biological activities and applications in medicinal chemistry.

準備方法

The synthesis of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves several steps. One common method includes the reaction of thiazolidine-2,4-dione with 3-(phenylthio)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or alternative solvents .

化学反応の分析

Nucleophilic Substitution at the Bromide Ion

The bromide counterion participates in halogen exchange reactions under mild conditions. For example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KI (aq.) | RT, 6 hours | 1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-imidazo-thiazinium iodide | 92% |

| AgNO₃ | Ethanol, reflux | Silver bromide precipitate + protonated imidazo-thiazine | 85% |

This reactivity is typical of quaternary ammonium salts, where the counterion is labile and replaceable via metathesis.

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group undergoes acylation and alkylation under controlled conditions:

Acylation with Acetic Anhydride

| Conditions | Product | Notes |

|---|---|---|

| Ac₂O, pyridine, 80°C | 3-acetoxy derivative | Steric hindrance reduces efficiency |

Alkylation with Ethyl Iodide

| Conditions | Product | Yield |

|---|---|---|

| EtI, K₂CO₃, DMF, 50°C | 3-ethoxy derivative | 78% |

The hydroxyl group’s hydrogen-bonding capacity also influences solubility in polar solvents (e.g., DMSO, ethanol).

Nitro Group Transformations

The 4-nitrophenyl group participates in reduction and electrophilic substitution :

Catalytic Hydrogenation

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C (10%) | Ethanol, 60 psi | 4-aminophenyl derivative | 65% |

Nitration (Competitive Reaction)

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | Di-nitrophenyl byproduct | Limited regioselectivity |

Reduction of the nitro group to an amine enables further derivatization (e.g., diazotization or amide coupling) .

Ring-Opening and Rearrangement Reactions

The imidazo-thiazine ring undergoes acid-catalyzed hydrolysis and thermal rearrangements :

Hydrolysis in HCl

| Conditions | Product | Mechanism |

|---|---|---|

| 6M HCl, reflux | 4-chlorobenzamide + 4-nitrobenzaldehyde | Ring cleavage via protonation |

Thermal Rearrangement

| Conditions | Product | Notes |

|---|---|---|

| 180°C, neat | Fused bicyclic thiazole derivative | Observed in TGA-DSC studies |

Key Mechanistic Insights

-

Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) slow acylation/alkylation at the hydroxyl group.

-

Electronic Effects : The electron-withdrawing nitro group directs electrophilic substitution to the meta position .

-

pH Sensitivity : Reactions involving the hydroxyl group require neutral or weakly basic conditions to

科学的研究の応用

Pharmacological Properties

Thiazolidinediones, including the compound , are known for their diverse pharmacological activities. Key areas of application include:

- Antidiabetic Activity : Thiazolidinediones are primarily recognized for their role in managing type 2 diabetes mellitus. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and reducing blood glucose levels. Studies have shown that derivatives of thiazolidinedione can significantly lower plasma glucose levels and improve glycemic control in diabetic models .

- Anticancer Activity : Recent research indicates that thiazolidinedione derivatives exhibit anticancer properties. They have been found effective against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation . For instance, compounds similar to 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione have demonstrated IC50 values indicating significant antiproliferative effects .

- Anti-inflammatory Effects : Thiazolidinediones have shown promise in reducing inflammation, which is a critical factor in many chronic diseases. Their ability to modulate inflammatory pathways makes them potential candidates for treating conditions such as rheumatoid arthritis and psoriasis .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazolidinedione derivatives in various applications:

作用機序

The mechanism of action of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in microbial metabolism .

類似化合物との比較

3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione can be compared with other thiazolidine-2,4-dione derivatives, such as:

Rosiglitazone: A well-known antidiabetic drug that also contains a thiazolidine-2,4-dione core.

Pioglitazone: Another antidiabetic agent with a similar structure and mechanism of action.

Troglitazone: An older antidiabetic drug that was withdrawn from the market due to safety concerns.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ from those of other thiazolidine-2,4-dione derivatives .

生物活性

The compound 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a hybrid molecule that combines elements of azetidine and thiazolidinedione structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiazolidine ring, an azetidine moiety, and a phenylthio group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing thiazolidinedione and azetidine structures exhibit various biological activities, including:

- Anticancer Properties : Many thiazolidinediones have been studied for their ability to induce apoptosis in cancer cells.

- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer progression, such as human topoisomerases.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound can inhibit human topoisomerases I and II. For instance, a related compound was shown to induce apoptosis in MCF-7 breast cancer cells by activating intrinsic apoptotic pathways. The mechanism involves the release of cytochrome c, leading to programmed cell death .

Case Study: Apoptosis Induction

In a study examining the effects of thiazolidinedione derivatives on MCF-7 cells:

- Compound Tested : A derivative similar to the target compound.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : At an IC50 value of approximately 1 µM, significant apoptosis was observed, confirmed by fluorescence microscopy indicating cytochrome c release .

Enzyme Inhibition

The potential of This compound as an inhibitor of human topoisomerases has been highlighted in several studies. Topoisomerases are critical for DNA replication and transcription; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

The proposed mechanism involves:

- Binding to the Enzyme : The compound binds to the active site of topoisomerases.

- Disruption of DNA Cleavage/Religation Cycle : This leads to the accumulation of DNA breaks and ultimately triggers apoptotic pathways.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other known inhibitors is useful:

| Compound Name | Structure Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Thiazolidinedione | 0.97 | Topoisomerase I & II inhibition |

| Compound B | Azetidine derivative | 1.09 | Induces apoptosis via cytochrome c release |

| Target Compound | Hybrid (Thiazolidine-Azetidine) | TBD | TBD |

特性

IUPAC Name |

3-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c18-13(6-7-21-12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-22-15(17)20/h1-5,11H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLAKYFCMWBOSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。